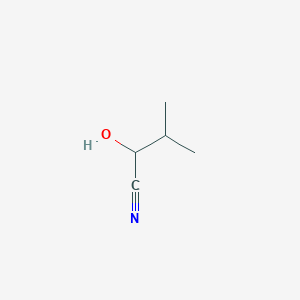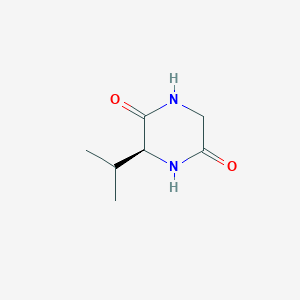
(S)-3-Isopropyl-2,5-piperazinedione
Übersicht
Beschreibung
(S)-3-Isopropyl-2,5-piperazinedione, commonly referred to as SIPD, is an organic compound that is used in a variety of scientific research applications. It is a chiral molecule, meaning it has two different configurations, and is a derivative of piperazine. SIPD has been the subject of several studies due to its unique properties, and its potential use in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Synthesis Pathways : A study by Yoshimura et al. (1975) describes a new synthesis route for 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and 3,6-epidithio-2,5-piperazinediones via bromo derivatives, highlighting innovative methods in synthesizing structurally related compounds (Yoshimura, Nakamura, & Matsunari, 1975).
Structural Diversity and Applications : González et al. (2012) emphasize the role of 2,5-piperazinediones as privileged building blocks in synthesizing a wide range of nitrogen heterocycles, including bioactive compounds and natural products (González, Ortín, de la Cuesta, & Menéndez, 2012).
Crystal and Molecular Structure Analysis : The work of Davis and Bernal (1973) on the crystal and molecular structure of related 2,5-piperazinediones provides insights into the physical characteristics of these compounds, essential for their application in various scientific fields (Davis & Bernal, 1973).
Synthesis of Natural Products : Shin et al. (1969) achieved the total synthesis of albonoursin using 3-alkylidene-2,5-piperazinedione, demonstrating the compound's significance in synthesizing complex natural products (Shin, Chigira, Masaki, & Ota, 1969).
Biomedical and Pharmaceutical Research
Quorum Sensing Inhibition : Musthafa et al. (2012) explored the inhibitory effects of 2,5-piperazinedione on quorum sensing in Pseudomonas aeruginosa, highlighting its potential in medical and pharmaceutical applications (Musthafa, Balamurugan, Pandian, & Ravi, 2012).
Intermolecular Interaction Studies : Tamiaki et al. (1993) synthesized diastereomerically pure 2,5-piperazinedione-bridged porphyrin dimers, contributing to the understanding of molecular interactions, important for drug design (Tamiaki, Suzuki, & Maruyama, 1993).
Eigenschaften
IUPAC Name |
(3S)-3-propan-2-ylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFBTHVPRNQCG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353139 | |
| Record name | (S)-3-Isopropyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Isopropyl-2,5-piperazinedione | |
CAS RN |
16944-60-8 | |
| Record name | (S)-3-Isopropyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



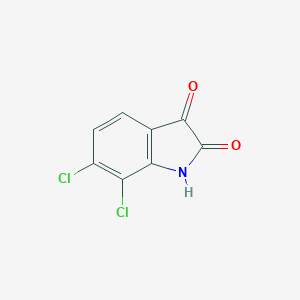
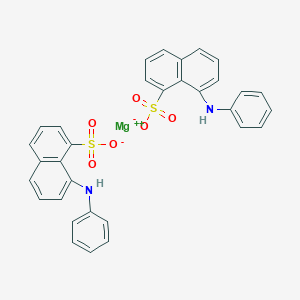



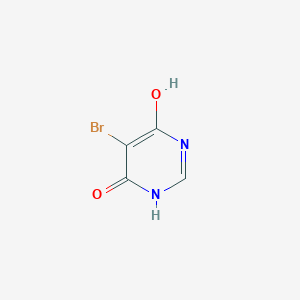
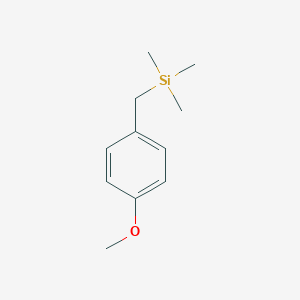




![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
